MK-0812 (Succinate)
Overview
Description
MK-0812 Succinate is a potent and selective CCR2 antagonist with high affinity at CCR2 . It has been used in trials studying the treatment of Relapsing-Remitting Multiple Sclerosis . The molecular formula of MK-0812 Succinate is C28H40F3N3O7 and its molecular weight is 587.63 .
Physical And Chemical Properties Analysis
MK-0812 Succinate is a solid powder . It has a molecular weight of 587.64 . The storage temperature is -80/-20°C .
Scientific Research Applications
Role in Bacterial and Archaeal Electron Transport
MK-0812, known as Succinate, is significant in the electron transport processes of bacteria and archaea. Studies have shown that bacterial succinate dehydrogenases using menaquinone (MK) as an electron acceptor are crucial for energy production in these organisms. These enzymes play a key role in the reversed electron transport across the cytoplasmic membrane, driven by the proton or electrical potential (Schirawski & Unden, 1998). Additionally, MK has been identified as a mandatory component in the electron transport chain for succinate respiration in Bacillus subtilis, emphasizing its vital role in cellular respiration (Lemma, Unden, & Kröger, 2004).
Antitumor Effects in Hepatocellular Carcinoma Cells
Succinate derivatives, specifically Menahydroquinone-4 (MKH) prodrugs, have shown potential in targeting hepatocellular carcinoma (HCC) cells. These derivatives can effectively deliver MKH into HCC cells, exhibiting significant antitumor effects. This suggests a potential therapeutic application of MKH and its derivatives in cancer treatment (Setoguchi et al., 2018).
Neurological Effects and Mechanisms
Research indicates that succinate can influence neurological processes. For example, succinate increases neuronal post-synaptic excitatory potentials in vitro and can induce convulsive behavior through N-methyl-D-aspartate (NMDA)-mediated mechanisms (Roehrs et al., 2004). Additionally, succinate can cause oxidative damage through similar mechanisms, further highlighting its potential role in neurological disorders (Sinhorin et al., 2005).
Applications in Biochemical Engineering and Biotechnology
Succinate is also important in bioprocess engineering. For instance, its utilization from cassava pulp by engineered Escherichia coli has been studied for efficient succinate production, which has implications for industrial biotechnology and sustainable production processes (Sawisit et al., 2014). Moreover, the biotechnology of succinate production has a significant market in various industries, including food, pharmaceuticals, green solvents, and biodegradable plastics, underlining its versatility and economic potential (Zeikus, Jain, & Elankovan, 1999).
Succinate as a Metabolic Signal in Inflammation
Succinate serves as a metabolic signal in inflammation, stabilizing transcription factors in specific tumors and stimulating cells via its receptor. This indicates a broader role for succinate in cellular activation, beyond its traditional role in metabolism (Mills & O’Neill, 2014).
Succinate in Tumorigenesis and Progression
Succinate's role extends to tumorigenesis and progression, acting as an inflammatory signal and carcinogenic initiator. High concentrations of succinate in tumor microenvironments suggest its active participation in cancer development (Zhao, Mu, & You, 2017).
properties
IUPAC Name |
butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPJJJUIDYHHSM-PXUYIWLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40F3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-0812 (Succinate) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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